N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and a phthalimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and phthalic anhydride.
Formation of Phthalimide: Phthalic anhydride reacts with 5-chloro-2-methylaniline under acidic conditions to form the phthalimide intermediate.
Acetylation: The phthalimide intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substitution of the chloro group can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propionamide
- N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butyramide
Comparison:
- Structural Differences: The primary difference lies in the length of the acyl chain attached to the phthalimide moiety.
- Reactivity: These structural variations can influence the reactivity and chemical properties of the compounds.
- Applications: While similar compounds may share some applications, N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide may exhibit unique properties that make it more suitable for specific uses.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-6-7-11(18)8-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDDQGSQJYTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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